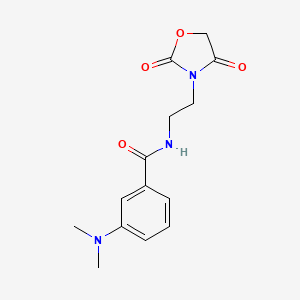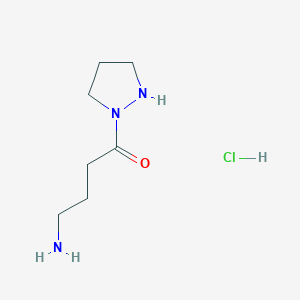
4-Amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-pyrazolidin-1-ylbutan-1-one hydrochloride, also known as APB hydrochloride, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrazolidinone and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Antitubercular Activity
A study by Samala et al. (2014) investigated the structure-activity relationship and mechanism of action of 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione analogues. The compounds were evaluated for antitubercular activities against Mycobacterium tuberculosis and showed promise, with specific compounds demonstrating significant in vitro activity against the bacteria and non-toxicity to mammalian cells. This research indicates potential applications in tuberculosis treatment (Samala et al., 2014).
Chemical Synthesis
Boros et al. (2001) outlined a convenient synthesis method for aminobicyclopyrazolone hydrochloride starting from di-tert-butyl hydrazodiformate. This synthesis avoids the need for distillation and flash chromatography, providing a more efficient production process (Boros et al., 2001).
Novel Chemical Structures
Richter and Mojjoukhine (1982) synthesized 1-(1,3-thiazol-2-yl)-pyrazolid-3-ones by reacting 1-thiocarbamoyl-pyrazolidin-3-one with α-halogenaldehydes and α-halogenketones. The study also explored oxidative dimerization leading to bisazomethinimines, representing a new type of azomethinimines with a quinoid structure (Richter & Mojjoukhine, 1982).
Pyrazolidine Carboxylates Synthesis
Lalwani et al. (2015) described a novel one-pot annulation process for the asymmetric synthesis of densely functionalized pyrazolidine carboxylates. This research demonstrates the potential in synthesizing complex organic compounds which can have various applications (Lalwani et al., 2015).
Antimicrobial and Anticancer Agents
Hafez et al. (2016) synthesized novel pyrazole derivatives with potential as antimicrobial and anticancer agents. The study demonstrates the potential of such compounds in pharmacological applications (Hafez et al., 2016).
Propriétés
IUPAC Name |
4-amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c8-4-1-3-7(11)10-6-2-5-9-10;/h9H,1-6,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSRMTKEQVIPPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNN(C1)C(=O)CCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

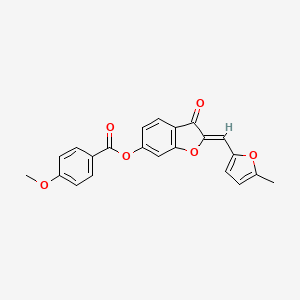
![6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2366321.png)

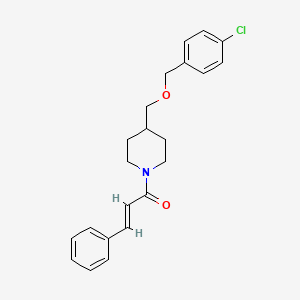

![N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2366325.png)
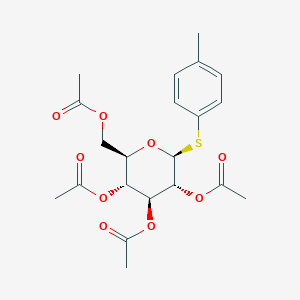
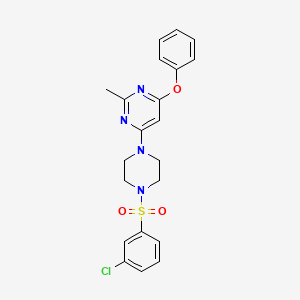
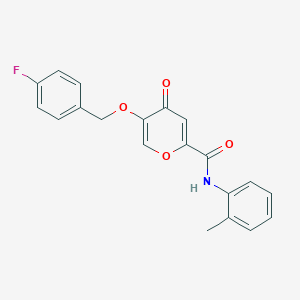

![3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2366339.png)
![N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2366340.png)
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2366341.png)
